Cas no 1270318-14-3 (2-amino-3-(5-bromopyridin-3-yl)propanoic acid)

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid is a brominated pyridine derivative of the amino acid alanine, featuring a reactive 5-bromo substituent on the pyridine ring. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmacologically active molecules. The bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. Its amino acid backbone also allows for integration into peptide-based structures or as a chiral building block. The compound’s structural features make it valuable for research in drug discovery and biochemical studies, offering precise modification opportunities for targeted applications.
2-amino-3-(5-bromopyridin-3-yl)propanoic acid structure
1270318-14-3 structure
商品名:2-amino-3-(5-bromopyridin-3-yl)propanoic acid
CAS番号:1270318-14-3
MF:C8H9BrN2O2
メガワット:245.073261022568
CID:6408135
PubChem ID:84704795

2-amino-3-(5-bromopyridin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(5-bromopyridin-3-yl)propanoic acid
    • 3-Pyridinepropanoic acid, α-amino-5-bromo-
    • 1270318-14-3
    • EN300-1912480
    • インチ: 1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)
    • InChIKey: JBBBFGWNCKSSFD-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=C(Br)C=C1CC(N)C(O)=O

計算された属性

  • せいみつぶんしりょう: 243.98474g/mol
  • どういたいしつりょう: 243.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

  • 密度みつど: 1.668±0.06 g/cm3(Predicted)
  • ふってん: 389.2±42.0 °C(Predicted)
  • 酸性度係数(pKa): 1.89±0.10(Predicted)

2-amino-3-(5-bromopyridin-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1912480-0.25g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
0.25g
$906.0 2023-09-17
Enamine
EN300-1912480-1.0g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
1g
$986.0 2023-06-02
Enamine
EN300-1912480-0.1g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
0.1g
$867.0 2023-09-17
Enamine
EN300-1912480-5.0g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
5g
$2858.0 2023-06-02
Enamine
EN300-1912480-0.05g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
0.05g
$827.0 2023-09-17
Enamine
EN300-1912480-10.0g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
10g
$4236.0 2023-06-02
Enamine
EN300-1912480-2.5g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
2.5g
$1931.0 2023-09-17
Enamine
EN300-1912480-10g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
10g
$4236.0 2023-09-17
Enamine
EN300-1912480-0.5g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
0.5g
$946.0 2023-09-17
Enamine
EN300-1912480-5g
2-amino-3-(5-bromopyridin-3-yl)propanoic acid
1270318-14-3
5g
$2858.0 2023-09-17

2-amino-3-(5-bromopyridin-3-yl)propanoic acid 関連文献

2-amino-3-(5-bromopyridin-3-yl)propanoic acidに関する追加情報

Comprehensive Overview of 2-Amino-3-(5-Bromopyridin-3-yl)Propanoic Acid (CAS No. 1270318-14-3)

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid (CAS No. 1270318-14-3) is a specialized brominated pyridine derivative with significant potential in pharmaceutical and biochemical research. This compound, often referred to as a non-proteinogenic amino acid, has garnered attention due to its unique structural features, including a 5-bromopyridin-3-yl moiety and a propanoic acid backbone. Researchers are increasingly exploring its applications in drug discovery, enzyme inhibition studies, and peptide synthesis, aligning with the growing demand for novel bioactive molecules in the pharmaceutical industry.

The chemical structure of 2-amino-3-(5-bromopyridin-3-yl)propanoic acid combines a pyridine ring substituted with a bromine atom at the 5-position, which enhances its reactivity in cross-coupling reactions—a hot topic in modern medicinal chemistry. This feature makes it a valuable intermediate for designing targeted therapies, particularly in oncology and neurology. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such heterocyclic compounds, as they are frequently used in virtual screening and molecular docking simulations.

One of the most searched questions about this compound revolves around its synthetic pathways and purity optimization. Laboratory protocols often emphasize the use of palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields. Additionally, its solubility profile (e.g., in DMSO or aqueous buffers) is a critical consideration for researchers working on in vitro assays or bioconjugation projects. These aspects align with the broader interest in green chemistry and sustainable synthesis methods, which are dominating scientific discussions today.

From a biological activity perspective, the 5-bromopyridine group in this compound is known to interact with enzyme active sites, making it a candidate for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. This has sparked interest in its potential role in treating neurodegenerative diseases—a trending topic in biomedical research. Furthermore, its chirality (due to the amino acid structure) opens doors for stereoselective synthesis, a key focus area for pharmaceutical manufacturers aiming to develop single-enantiomer drugs.

In the context of analytical characterization, techniques like HPLC-MS, NMR spectroscopy, and X-ray crystallography are commonly employed to verify the identity and purity of 2-amino-3-(5-bromopyridin-3-yl)propanoic acid. These methods are frequently searched by quality control professionals and academic researchers. The compound’s stability under various pH conditions and storage recommendations (e.g., desiccated at -20°C) are also practical concerns addressed in recent publications.

As the demand for custom synthetic intermediates grows, suppliers of 1270318-14-3 are increasingly focusing on scalable production and regulatory compliance (e.g., REACH, GMP). This aligns with industry shifts toward precision medicine and personalized therapeutics, where tailored molecular building blocks play a pivotal role. The compound’s patent landscape and IP potential are additional areas of interest, especially for startups in the biotech sector.

In summary, 2-amino-3-(5-bromopyridin-3-yl)propanoic acid (CAS No. 1270318-14-3) represents a versatile tool for drug development and chemical biology. Its relevance to cutting-edge fields like proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) ensures its continued prominence in scientific literature and industrial applications. Future research may explore its metabolic pathways or toxicity profiles to unlock further therapeutic potential.

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